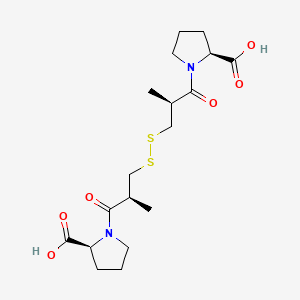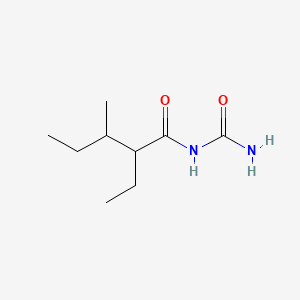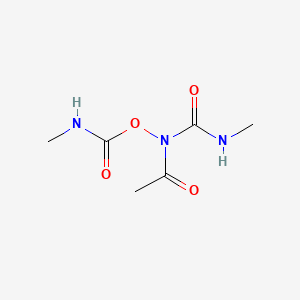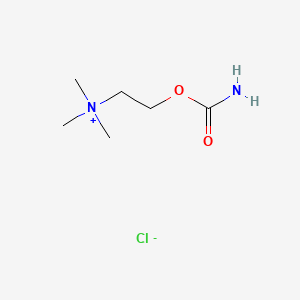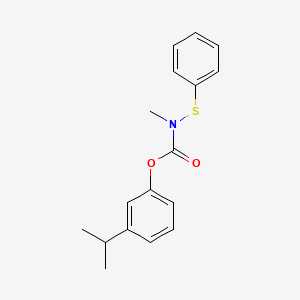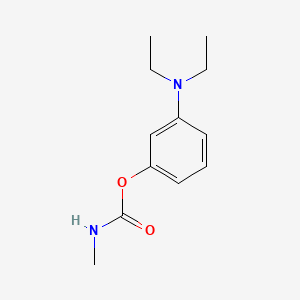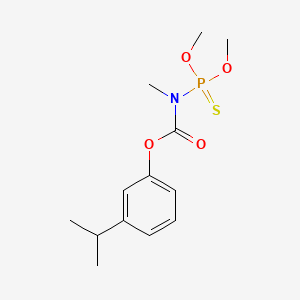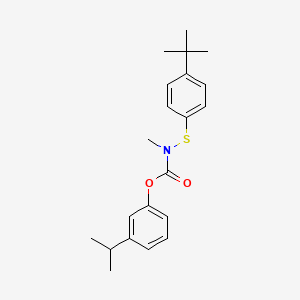
セムチレスタット
説明
Cemtirestat is an aldose reductase inhibitor
科学的研究の応用
糖尿病性ニューロパチーの治療
セムチレスタットは、糖尿病性ニューロパチーの治療のための有望な候補と考えられています . それは抗酸化能力を有するアルドース還元酵素阻害剤として作用します . この二重の機能により、糖尿病に伴う合併症の管理のための潜在的な治療薬となります .
骨質の改善
ある研究では、非糖尿病ラットとストレプトゾトシン (STZ) 誘発糖尿病ラットにおける骨質を反映する骨パラメータに対するセムチレスタットの長期間治療の効果を調べました . 結果は、セムチレスタットが非糖尿病動物の骨パラメータに影響を与えなかったことを示唆しており、その安全性を実証しています . 糖尿病ラットでは、セムチレスタットの補充により血漿トリグリセリドレベルが低下し、ハーバージョン管領域が拡大し、骨ミネラル含有量がわずかに改善しました .
銅イオンとの相互作用
ある研究では、in vitro で生理的条件下での Cu 2+ イオンとのセムチレスタットの相互作用を調査しました . 結果は、Cu (II) 媒介によるセムチレスタットのジスルフィドへの酸化を示しました . この知見は、セムチレスタットが生理的条件下でチオール/ジスルフィド交換反応を受け、薬物動態と生体変換に影響を与える可能性があることを示唆しています .
抗酸化能力
セムチレスタットは、抗酸化能力があることが示されています . この特性は、酸化ストレスが役割を果たす状態の治療に役立つ可能性があります .
アルドース還元酵素阻害
セムチレスタットは、アルドース還元酵素阻害剤として作用します . アルドース還元酵素は、ポリオール経路に関与する酵素であり、その阻害は糖尿病の合併症の管理に役立ちます .
神経保護効果
セムチレスタットは、実験的糖尿病のラットモデル2つにおいて、顕著な神経保護効果を示しました . これは、糖尿病に伴う神経合併症の治療における潜在的な用途を示唆しています .
作用機序
Target of Action
Cemtirestat primarily targets aldose reductase (ALR2) , an enzyme that plays a significant role in the polyol pathway . This pathway is activated under hyperglycemic conditions, leading to the conversion of glucose to sorbitol .
Mode of Action
As an aldose reductase inhibitor, Cemtirestat interacts with ALR2 to inhibit its activity . This inhibition prevents the conversion of glucose to sorbitol, thereby reducing sorbitol accumulation in cells . Cemtirestat also exhibits antioxidant properties, scavenging reactive oxygen species (ROS) generated in the water phase .
Biochemical Pathways
The primary biochemical pathway affected by Cemtirestat is the polyol pathway . By inhibiting ALR2, Cemtirestat reduces the conversion of glucose to sorbitol, which can accumulate intracellularly under hyperglycemic conditions and cause cell disruption . The drug also impacts lipid metabolism, as it has been shown to lower plasma triglyceride levels .
Pharmacokinetics
The pharmacokinetics and biotransformation of Cemtirestat are currently under investigation . Preliminary studies indicate that Cemtirestat may undergo metal-mediated oxidation, resulting in the formation of Cemtirestat disulfide .
Result of Action
Cemtirestat’s action results in several molecular and cellular effects. It reduces plasma triglyceride levels and TBAR levels, reverses erythrocyte sorbitol accumulation, and ameliorates indices of erythrocyte osmotic fragility . These effects contribute to the attenuation of symptoms of peripheral neuropathy in diabetic conditions .
Action Environment
The action of Cemtirestat can be influenced by environmental factors. For instance, the drug’s interaction with Cu2+ ions under physiological conditions leads to its oxidation to Cemtirestat disulfide . This suggests that the drug’s action, efficacy, and stability may be affected by the presence of certain metal ions in the environment .
生化学分析
Biochemical Properties
Cemtirestat plays a significant role in biochemical reactions, particularly in the polyol pathway . It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way . This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury .
Cellular Effects
Cemtirestat has shown remarkably low cytotoxicity in several different cell culture viability tests . It has been found to have protective effects in neuron-like PC12 cells and BV2 rodent microglial cells exposed to various neurotoxic models . Moreover, it has been observed to increase the Haversian canal area in diabetic rats, indicating increased bone remodeling and a possible vasodilatory effect of Cemtirestat on vascular structures .
Molecular Mechanism
The molecular mechanism of Cemtirestat involves its action as an aldose reductase inhibitor . It partially inhibits sorbitol accumulation in red blood cells and the sciatic nerve . Additionally, it markedly decreases plasma levels of thiobarbituric acid reactive substances, indicating its antioxidant activity . Furthermore, Cu (II) mediated oxidation of Cemtirestat yields its disulfide under physiological conditions in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, Cemtirestat has shown temporal effects over time. In a study involving ZDF rats, Cemtirestat was orally administered for two months, and it was observed that the treatment did not affect the physical and glycemic status of the animals . It also normalized symptoms of peripheral neuropathy with high significance .
Dosage Effects in Animal Models
In animal models, the effects of Cemtirestat vary with different dosages. In a study involving male ZDF rats, Cemtirestat was orally administered at doses of 2.5 and 7.5 mg/kg/day . The treatment partially inhibited sorbitol accumulation in red blood cells and the sciatic nerve, and markedly decreased plasma levels of thiobarbituric acid reactive substances .
Metabolic Pathways
Cemtirestat is involved in the polyol pathway . It acts as an aldose reductase inhibitor, reducing a fraction of the excessive glucose to the osmotically active sorbitol in an NADPH-dependent way . This action of Cemtirestat helps in attenuating the pathogenetic mechanisms responsible for nerve injury .
Subcellular Localization
As part of its complex preclinical evaluation, emphasis is given not only to the inhibitory activities but also to the physicochemical properties determining biological availability in target tissues .
特性
IUPAC Name |
2-(3-sulfanylidene-2H-[1,2,4]triazino[5,6-b]indol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-15-7-4-2-1-3-6(7)9-10(15)12-11(18)14-13-9/h1-4H,5H2,(H,16,17)(H,12,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDWJXBUZDEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167920 | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309283-89-4 | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309283-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-thioxo-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601167920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Carboxymethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



